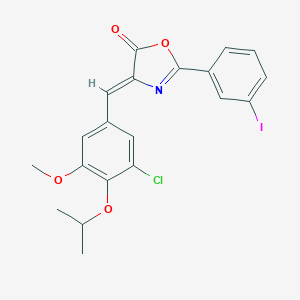![molecular formula C20H15ClO4 B283839 2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B283839.png)
2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to an indene-dione core, with additional functional groups such as allyloxy, chloro, and methoxy substituents. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 2-allyloxyarylaldehyde: This intermediate is synthesized by reacting 2-hydroxyarylaldehyde with allyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Formation of the benzylidene intermediate: The 2-allyloxyarylaldehyde is then reacted with a suitable chloro and methoxy-substituted benzaldehyde under basic conditions to form the benzylidene intermediate.
Cyclization to indene-dione: The final step involves the cyclization of the benzylidene intermediate to form the indene-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
化学反应分析
Types of Reactions
2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE has several scientific research applications, including:
作用机制
The mechanism of action of 2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(allyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
5-(allyloxy)-7-methoxy-2-phenylchroman-4-one: A structurally related compound with similar functional groups.
4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Another compound with an allyloxy group and potential biological activities.
Uniqueness
2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is unique due to its specific combination of functional groups and its indene-dione core. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H15ClO4 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
2-[(2-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H15ClO4/c1-3-8-25-18-11-16(21)12(10-17(18)24-2)9-15-19(22)13-6-4-5-7-14(13)20(15)23/h3-7,9-11H,1,8H2,2H3 |
InChI 键 |
MNVXNCXOCQUTDP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC=C |
规范 SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283765.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)
![2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283769.png)
![2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283770.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)
![2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283772.png)
![5-bromo-2-chloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283773.png)
![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![4-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283778.png)
![N-(4-butoxybenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283784.png)
![N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283785.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)
![methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283790.png)

